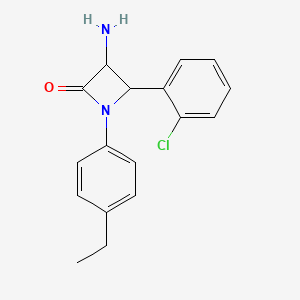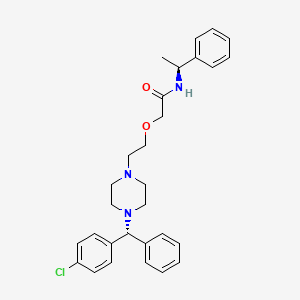![molecular formula C13H12BClN2O3 B11835032 (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid CAS No. 832694-87-8](/img/structure/B11835032.png)
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3-chlorophenyl)carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid typically involves the following steps:
Formation of the (3-Chlorophenyl)carbamoyl Intermediate: This step involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the (3-chlorophenyl)carbamoyl intermediate.
Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds, where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The (3-chlorophenyl)carbamoyl group can also interact with biological targets, potentially affecting molecular pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar chemical reactions.
3-Chlorophenylboronic Acid: Similar structure but lacks the carbamoyl group, used in various organic synthesis reactions.
Pinacol Boronic Esters: More stable boronic acid derivatives used in organic synthesis.
Uniqueness
(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid is unique due to the presence of both the boronic acid and (3-chlorophenyl)carbamoyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for diverse applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
832694-87-8 |
|---|---|
Fórmula molecular |
C13H12BClN2O3 |
Peso molecular |
290.51 g/mol |
Nombre IUPAC |
[4-[(3-chlorophenyl)carbamoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BClN2O3/c15-10-2-1-3-12(8-10)17-13(18)16-11-6-4-9(5-7-11)14(19)20/h1-8,19-20H,(H2,16,17,18) |
Clave InChI |
YLKFFDKPNONIKG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)






![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)





